molecular formula C22H31N3O4 B3801691 2-(4-methoxyphenyl)-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)acetamide

2-(4-methoxyphenyl)-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)acetamide

Cat. No.: B3801691
M. Wt: 401.5 g/mol
InChI Key: OZJLTUIXPXHZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-methoxyphenyl)-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)acetamide” is related to a class of compounds used in the development of pharmaceuticals . It’s important to note that this is a complex organic compound, and its properties and uses can vary greatly depending on the context .


Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not detailed in the available search results. Synthesis of similar compounds often involves complex organic chemistry reactions . For detailed synthesis procedures, it’s recommended to refer to specialized literature or databases .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available search results. Chemical reactions can depend on many factors, including the presence of other compounds, temperature, pressure, and more .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. In the context of pharmaceuticals, the mechanism of action refers to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research and development involving this compound are not specified in the search results. This could involve further studies into its properties, potential uses, and more .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[1-[2-(2-oxopiperidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-29-19-9-7-17(8-10-19)13-20(26)23-14-18-5-4-12-24(15-18)22(28)16-25-11-3-2-6-21(25)27/h7-10,18H,2-6,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJLTUIXPXHZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C(=O)CN3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)acetamide
Reactant of Route 2
2-(4-methoxyphenyl)-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenyl)-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-methoxyphenyl)-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenyl)-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-methoxyphenyl)-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.